molecular formula C10H9ClN4O3 B8039591 ethyl N-(5-chloro-4-oxo-1,2,3-benzotriazin-3-yl)carbamate

ethyl N-(5-chloro-4-oxo-1,2,3-benzotriazin-3-yl)carbamate

Cat. No.: B8039591
M. Wt: 268.65 g/mol
InChI Key: UTSCCUHUROHWPV-UHFFFAOYSA-N
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Description

Ethyl N-(5-chloro-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzotriazine ring, which is a tricyclic structure containing nitrogen atoms, and is substituted with a chloro group and an ethyl carbamate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5-chloro-4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Carbamate Formation: The final step involves the reaction of the intermediate with ethyl isocyanate to form the ethyl carbamate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(5-chloro-4-oxo-1,2,3-benzotriazin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazine derivatives.

Scientific Research Applications

Ethyl N-(5-chloro-4-oxo-1,2,3-benzotriazin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(5-chloro-4-oxo-1,2,3-benzotriazin-3-yl)carbamate involves its interaction with specific molecular targets. The chloro group and the benzotriazine ring play crucial roles in binding to target molecules, which can lead to the inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(5-chloro-4-oxo-1,2,3-benzotriazin-3-yl)carbamate: shares similarities with other benzotriazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl carbamate moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl N-(5-chloro-4-oxo-1,2,3-benzotriazin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O3/c1-2-18-10(17)13-15-9(16)8-6(11)4-3-5-7(8)12-14-15/h3-5H,2H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSCCUHUROHWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C(=O)C2=C(C=CC=C2Cl)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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